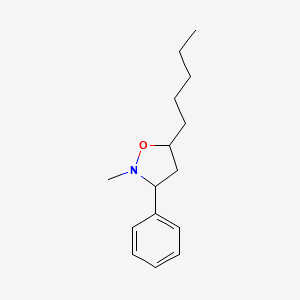
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine is a heterocyclic organic compound featuring a five-membered ring with one nitrogen and one oxygen atom This compound is part of the oxazolidine family, known for their significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions, providing good to excellent yields of the target oxazolidine.
Industrial Production Methods: Industrial production of oxazolidines, including this compound, often employs transition metal-catalyzed cascade reactions or extended one-pot asymmetric azaelectrocyclization . These methods are scalable and efficient, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine has diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the production of polymers and as stabilizers in various chemical processes.
Wirkmechanismus
The mechanism by which 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the nitrogen and oxygen atoms in the ring, which can form hydrogen bonds and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Oxazolidinones: These compounds are structurally similar but contain a carbonyl group in the ring.
Oxazolines: Similar five-membered rings but with different substituents and reactivity.
Imidazoles: Another class of five-membered heterocycles with nitrogen atoms.
Uniqueness: 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
19969-14-3 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-methyl-5-pentyl-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C15H23NO/c1-3-4-6-11-14-12-15(16(2)17-14)13-9-7-5-8-10-13/h5,7-10,14-15H,3-4,6,11-12H2,1-2H3 |
InChI-Schlüssel |
SVWJZUHGLVIESB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CC(N(O1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
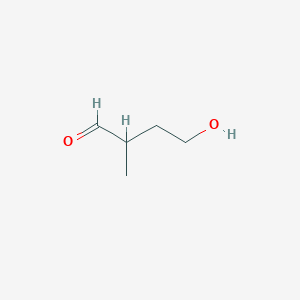
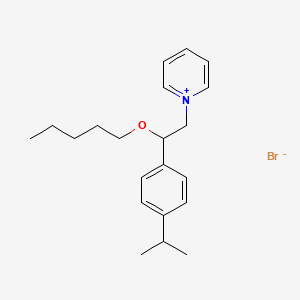
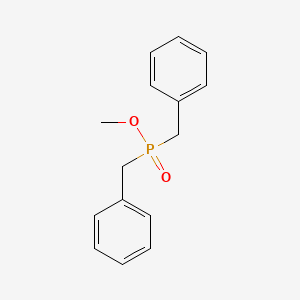
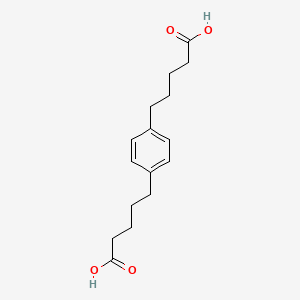


![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)

![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)


